4-Oxohexanoic acid

説明

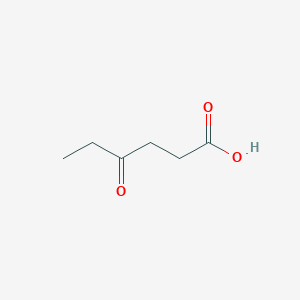

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJBDOUIEHLLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912252 | |

| Record name | 4-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-74-4 | |

| Record name | 4-Oxohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Oxohexanoic Acid

Established Chemical Synthesis Routes for 4-Oxohexanoic Acid

Condensation Reactions in this compound Synthesis

Condensation reactions are a fundamental approach for the synthesis of this compound and its derivatives. A notable example is the synthesis of 6-aryl-4-oxohex-5-enoic acids through the condensation of an appropriate aldehyde with levulinic acid. researchgate.netnih.gov This reaction is typically catalyzed by piperidine (B6355638) and acetic acid in toluene (B28343). researchgate.netnih.gov The resulting arylidene derivatives can then be further processed to yield the desired this compound analogs. researchgate.netnih.gov

Another versatile condensation method is the aldol (B89426) condensation. For instance, 6-aryl-4-oxohexanoic acids can be synthesized via the condensation of levulinic acid with aldehydes. researchgate.net Microwave-assisted aldol condensation between methyl ketones and glyoxylic acid also presents a viable route. vulcanchem.com Furthermore, the synthesis of 2-hydroxy-5-methyl-4-oxohexanoic acid can be achieved through the aldol condensation of suitable aldehydes or ketones, followed by an oxidation step. smolecule.com

Hydrogenation Techniques for Producing this compound Derivatives

Hydrogenation is a key technique for the synthesis of this compound derivatives, often following a condensation step. For example, 6-aryl-4-oxohex-5-enoic acids, formed from the condensation of aldehydes and levulinic acid, can be reduced by hydrogen gas at room temperature using a palladium on carbon (10% Pd/C) catalyst to produce 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov In some cases, this reduction can also lead to the formation of a lactone derivative as a by-product. researchgate.netnih.gov

Catalytic hydrogenation can also be employed for the selective reduction of functional groups in precursors. For instance, the keto group of 6-oxohex-4-enoic acid can be reduced to a hydroxyl group using sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yielding 6-hydroxyhex-4-enoic acid. vulcanchem.com The double bond in this precursor can be selectively reduced using a Lindlar catalyst. vulcanchem.com Additionally, the synthesis of 4-hexanolide, a derivative of this compound, can be achieved through the asymmetric reduction of the corresponding keto acid using diisopinocampheylborane. umb.edu

Multi-step Synthetic Strategies for this compound and Analogs

The synthesis of this compound and its analogs often involves multi-step strategies that combine various chemical transformations. A common approach for creating 4-acetyl-6-methyl-5-oxoheptanoic acid, an analog, begins with the alkylation of 5-oxohexanoic acid, followed by selective acetylation at the fourth carbon position. smolecule.com This method requires careful control of reaction conditions to ensure high yields. smolecule.com

Another example is the synthesis of 6-(4-n-propylphenyl)-6-oxohexanoic acid, which typically involves a Friedel-Crafts acylation to introduce the propylphenyl group, followed by the oxidation of intermediates. The synthesis of ethyl-4-oxohexanoate involves a three-step process that includes treatment with sulfuric acid, followed by 3-chloro-benzenecarboperoxoic acid, and finally boron trifluoride diethyl etherate. chemicalbook.com

A synthesis route for this compound itself involves the reaction of succinic anhydride (B1165640) with Et3Al2Cl3 in dry DCM, followed by reflux and subsequent purification. scielo.br

Utilization of Precursors in this compound Synthesis (e.g., Levulinic Acid, 4-Hexanolide, 5-Hydroxymethylfurfural)

Several key precursors are utilized in the synthesis of this compound and its derivatives.

Levulinic Acid: This compound, also known as 4-oxopentanoic acid, is a versatile starting material. google.comicm.edu.pl It can be produced from the acid-catalyzed hydrolysis of lignocellulosic biomass. icm.edu.pl Levulinic acid is used in condensation reactions with aldehydes to form 6-aryl-4-oxohex-5-enoic acids, which can then be hydrogenated to 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov

4-Hexanolide: This lactone can serve as a direct precursor to this compound. chemicalbook.com The synthesis of (S)-4-hexanolide can be achieved from (S)-γ-hydroxycaproic acid in the presence of hydrochloric acid. molaid.com

5-Hydroxymethylfurfural (5-HMF): 5-HMF, derived from the dehydration of hexose (B10828440) sugars, can be rehydrated under hydrothermal conditions to produce levulinic acid (4-oxopentanoic acid) and formic acid. researchgate.net In some processes, the conversion of γ-lactones, such as gamma-hexalactone (GHL), can lead to the formation of this compound. google.com

Enzymatic Synthesis and Biocatalytic Transformations Involving this compound

MenD-catalyzed Synthesis of 6-Cyano-4-oxohexanoic Acid

The enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD) has been utilized for the biocatalytic synthesis of 6-cyano-4-oxohexanoic acid (COHA). fkit.hrresearchgate.net This synthesis is achieved through a MenD-catalyzed Stetter reaction, which involves the 1,4-addition of α-ketoglutaric acid (KGA) to acrylonitrile (B1666552) (ACN). fkit.hrresearchgate.netd-nb.info This reaction represents a novel application for MenD, as it catalyzes a C-C bond formation with an unnatural acceptor substrate, acrylonitrile. fkit.hr

The process has been optimized to achieve high product concentrations and yields. fkit.hr By employing a fed-batch reactor system, it is possible to reach a product concentration of 62.4 g dm⁻³, a volume productivity of 87.1 g dm⁻³ d⁻¹, and a product yield of 96%. fkit.hr The reaction is typically carried out in a phosphate (B84403) buffer at a controlled pH and temperature, with the enzyme, substrates (KGA and ACN), and cofactors like thiamine (B1217682) diphosphate (B83284) (ThDP) and Mg²⁺. fkit.hrresearchgate.net The spontaneous polymerization of acrylonitrile is a competing reaction that needs to be managed during the synthesis. d-nb.info The resulting 6-cyano-4-oxohexanoic acid is a valuable building block due to its nitrile group, which can be further transformed into other functional groups. fkit.hr

This article explores the enzymatic synthesis and investigation of this compound and its derivatives, focusing on specific biocatalytic methodologies and their underlying reaction pathways. The content delves into the kinetics of MenD-catalyzed reactions, optimization of production conditions, enzyme stability, and the application of various enzymes in generating and studying these compounds.

### 2.2.1.

The synthesis of derivatives of this compound has been notably advanced through biocatalysis, particularly utilizing the enzyme MenD.

#### 2.2.1.1. Reaction Kinetics and Mathematical Modeling of MenD-catalyzed Processes

The thiamine diphosphate (ThDP)-dependent enzyme, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD) from Escherichia coli, has been instrumental in the synthesis of 6-cyano-4-oxohexanoic acid. nih.gov This process involves a Stetter-like 1,4-addition reaction between α-ketoglutaric acid (KGA) and acrylonitrile (ACN). nih.govnih.gov Researchers have developed experimentally validated mathematical models to describe the kinetics of this transformation. nih.govnih.gov

The kinetic model for the reaction is often simplified to a double substrate Michaelis-Menten equation. nih.govcharchem.org In this model, the reaction rate demonstrates a linear dependency on the concentration of acrylonitrile, identifying it as the rate-controlling substrate. nih.govcharchem.org The model also incorporates the influence of cofactors like ThDP and Mg2+ on the reaction velocity. nih.gov Furthermore, mathematical modeling has had to account for the spontaneous polymerization of acrylonitrile, a competing reaction that can affect product yield. nih.govcharchem.org These models are crucial for process optimization and scaling up production. nih.govnih.gov

#### 2.2.1.2. Optimization of Biocatalytic Reaction Conditions for this compound Production

To enhance the production of 6-cyano-4-oxohexanoic acid, a derivative of this compound, significant efforts have been made to optimize the biocatalytic reaction conditions. nih.gov An engineering-based approach, guided by mathematical modeling, has been employed to identify the best process metrics, including volume productivity, product concentration, and yield. nih.govnih.gov The MenD-catalyzed reaction, while innovative, faces challenges due to the enzyme's low affinity for the unnatural acceptor substrate, acrylonitrile. nih.govcharchem.org

Optimization strategies have focused on reactor configuration and substrate feeding. charchem.org Using an optimized fed-batch reactor setup with continuous feeding of reactants was shown to be a promising strategy. nih.govcharchem.org This approach helps to maintain optimal concentrations of substrates and cofactors while mitigating issues like substrate-dependent enzyme inhibition and the toxic effects of byproducts. nih.govuni.lu Under optimized conditions in a fed-batch reactor, a product concentration of 62.4 g/dm³, a volume productivity of 87.1 g/dm³/d, and a product yield of 96% have been achieved. nih.gov Repetitive batch reactor experiments have also proven effective, achieving a product concentration of 250 mM. nih.govcharchem.org

#### 2.2.1.3. Enzyme Operational Stability in Biocatalytic Synthesis of this compound Derivatives

### 2.2.2. ω-Amino Compound-Oxidizing Enzyme (ω-AOX) in 6-Oxohexanoic Acid Production

An enzymatic method for producing 6-oxohexanoic acid has been successfully developed using an ω-amino compound-oxidizing enzyme (ω-AOX). nih.govnih.gov This enzyme, sourced from the fungal strain Phialemonium sp. AIU 274, efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to yield 6-oxohexanoic acid. nih.gov The ω-AOX from this organism exhibits broad substrate specificity, acting on various ω-amino compounds. nih.gov

The production of 6-oxohexanoic acid was optimized, achieving a 100% yield from 6-aminohexanoic acid. nih.govnih.gov The optimal reaction conditions were determined to be a temperature of 30°C and a pH of 7.0, maintained by a 0.1 M potassium phosphate buffer. nih.govnih.gov The enzyme demonstrates maximal activity at pH 7.5 and is stable in a pH range of 6.5 to 7.5. nih.gov To prevent enzyme inactivation by hydrogen peroxide, a byproduct of the oxidation reaction, catalase (20 U/mL) was added to the reaction mixture. nih.govnih.gov This biocatalytic route presents a highly efficient method for the synthesis of 6-oxohexanoic acid. nih.gov

### 2.2.3. Thiamine Diphosphate (ThDP)-Dependent Enzymatic Transformations

Thiamine diphosphate (ThDP) is a crucial cofactor for enzymes that catalyze C-C bond formation, including the MenD enzyme. nih.gov These enzymes function by forming an adduct with a 2-oxoacid donor substrate, which is then decarboxylated to create a ThDP-bound "active aldehyde". nih.gov This process reverses the polarity (umpolung) of the carbonyl carbon, enabling it to act as a nucleophile and add to an electrophilic acceptor. nih.gov

The MenD enzyme, in its physiological role, catalyzes a Stetter-like 1,4-addition reaction between 2-oxoglutarate and isochorismate. nih.gov However, its substrate scope can be expanded. Studies have shown that MenD can catalyze the reaction of α-ketoglutarate with pyruvate (B1213749), which unexpectedly forms 4-hydroxy-5-oxohexanoic acid. nih.govnih.gov This outcome is surprising because it suggests a reversal of the typical donor-acceptor roles. However, further investigation revealed that the observed product is the result of a rearrangement and decarboxylation of the initially formed α-hydroxy-β-keto acid intermediate. nih.govnih.gov In contrast, when α-ketoglutarate reacts with acetaldehyde, the expected product, 5-hydroxy-4-oxo regioisomer, is formed exclusively. nih.govnih.gov This demonstrates the complex and sometimes unexpected pathways involved in ThDP-dependent enzymatic transformations. nih.govnih.gov

### 2.2.4. Investigation of Enzyme Mechanisms and Metabolic Pathways using this compound Derivatives

Derivatives of this compound serve as valuable tools for probing enzyme mechanisms and elucidating metabolic pathways. nih.govuni.lu For example, 2-Amino-4-oxohexanoic acid hydrochloride is utilized in biochemical studies as a substrate or inhibitor to explore the role of amino acids in enzyme activity and protein synthesis. nih.gov Its ability to interact with specific molecular targets can provide insights into potential therapeutic applications. nih.gov

In another instance, the biosynthesis of 5-acetamido-4-oxohexanoic acid, a novel derivative of the antibiotic alaremycin (B1247696), was elucidated. uni.lu This compound is synthesized by the enzymes AlmA and AlmB from Streptomyces sp. A012304, using L-alanine as the amino acid precursor instead of L-serine, which is used for alaremycin itself. uni.lu The pathway involves the condensation of L-alanine and succinyl-CoA by AlmA to form 5-amino-4-oxohexanoic acid, followed by N-acetylation by AlmB. uni.lu This discovery highlights how different precursors can be channeled through a shared biosynthetic pathway to generate structural analogs. uni.lu

Additionally, other derivatives like 6-aryl-4-oxohexanoic acids have been synthesized and tested for their effects on biological pathways, such as the arachidonic acid metabolism involved in inflammation. nih.gov Similarly, methyl 4-oxohexanoate is recognized as a precursor for biologically active molecules through enzymatic transformations that affect metabolic processes. uni.lu These examples underscore the utility of this compound derivatives as chemical probes in biochemical and medicinal research.

Compound Information Table

Metabolic and Biochemical Roles of 4 Oxohexanoic Acid

4-Oxohexanoic Acid as a Metabolic Intermediate

This compound, a six-carbon organic compound containing both a ketone and a carboxylic acid functional group, can act as an intermediate in various metabolic pathways. ontosight.ainih.gov Its structure allows it to participate in the breakdown and synthesis of other biomolecules. ontosight.ai

As an oxo-fatty acid, this compound is structurally related to fatty acids and is recognized as a metabolite in organisms like Escherichia coli. ontosight.ainih.gov While its direct role in the primary pathways of fatty acid synthesis and beta-oxidation is not extensively detailed in the literature, it is considered a potential intermediate in the metabolism of other biomolecules. ontosight.ai Its classification as a fatty acid suggests its potential integration into lipid metabolic pathways. nih.gov

Current scientific literature does not provide direct evidence for the involvement of this compound as an intermediate in amino acid metabolism. Research has focused on structurally similar molecules, such as 5-methyl-4-oxohexanoic acid in branched-chain amino acid metabolism and derivatives of 2-amino-4-oxohexanoic acid, but a direct role for this compound itself has not been established. ontosight.airsc.org

While this compound itself is not a direct intermediate, the closely related compound 4-hydroxy-2-oxohexanoic acid is a key player in the bacterial degradation of steroids. nih.govresearchgate.net In bacteria such as Comamonas testosteroni, which can use steroids like testosterone (B1683101) as a carbon source, a multi-step enzymatic pathway breaks down the steroid rings. nih.govnih.gov In this pathway, 4-hydroxy-2-oxohexanoic acid emerges as a central intermediate just before the final cleavage into smaller, metabolically usable molecules. researchgate.netnih.gov

Role in Amino Acid Metabolism Pathways

Enzymatic Transformations of this compound in Biological Systems

The most well-documented enzymatic transformations involving this structural backbone are found within the steroid degradation pathway of certain bacteria. These reactions focus on 4-hydroxy-2-oxohexanoic acid.

A critical step in the catabolism of steroids in Comamonas testosteroni is the aldol (B89426) cleavage of 4-hydroxy-2-oxohexanoate. nih.gov This reaction is catalyzed by the enzyme 4-hydroxy-2-oxohexanoate aldolase , encoded by the tesG gene. nih.govresearchgate.net The enzyme breaks the carbon-carbon bond in 4-hydroxy-2-oxohexanoate, yielding two smaller molecules: pyruvate (B1213749) and propionaldehyde (B47417). nih.govresearchgate.net These products can then be readily assimilated into the central metabolism of the bacterium. nih.gov Specifically, propionaldehyde is further converted to propionyl-CoA by the action of an acylating aldehyde dehydrogenase, TesF. nih.gov

Table 1: Enzymatic Cleavage of 4-Hydroxy-2-oxohexanoate

| Enzyme | Gene | Substrate | Products | Organism Example |

| 4-hydroxy-2-oxohexanoate aldolase | tesG | 4-Hydroxy-2-oxohexanoate | Pyruvate, Propionaldehyde | Comamonas testosteroni |

The formation of 4-hydroxy-2-oxohexanoic acid in the steroid degradation pathway is accomplished through the action of a specific hydratase. researchgate.net The enzyme 2-hydroxyhexa-2,4-dienoate hydratase , encoded by the tesE gene in C. testosteroni, catalyzes the addition of a water molecule to its substrate, (2Z,4Z)-2-hydroxyhexa-2,4-dienoate. nih.govnih.gov This hydration reaction specifically produces 4-hydroxy-2-oxohexanoic acid, which is the substrate for the subsequent cleavage by the TesG aldolase. nih.gov The (2Z,4Z) configuration of the substrate is crucial for recognition by the TesE-like hydratases.

Table 2: Enzymatic Hydration to Form 4-Hydroxy-2-oxohexanoate

| Enzyme | Gene | Substrate | Product | Organism Example |

| 2-hydroxyhexa-2,4-dienoate hydratase | tesE | (2Z,4Z)-2-hydroxyhexa-2,4-dienoate | 4-Hydroxy-2-oxohexanoate | Comamonas testosteroni |

Oxidation and Reduction Reactions within Biological Pathways

This compound, as a keto acid, can participate in crucial oxidation and reduction reactions within biological systems. These transformations are fundamental to its metabolic fate and its integration into cellular biochemical pathways.

The interconversion between a keto group and a hydroxyl group is a common metabolic reaction. The reduction of the ketone at the fourth carbon position of this compound would yield 4-hydroxyhexanoic acid. Conversely, the oxidation of 4-hydroxyhexanoic acid can form this compound. This type of redox reaction is typically catalyzed by oxidoreductase enzymes, often dependent on coenzymes like NAD+/NADH or NADP+/NADPH to act as electron acceptors or donors. nih.gov For instance, in alginate metabolism, an oxidoreductase named FlRed can catalyze both the reduction and oxidation of a similar keto acid, demonstrating the bidirectional potential of such enzymes under different physiological conditions and coenzyme concentrations. nih.gov

Enzymes such as dehydrogenases are implicated in these transformations. The existence of a 6-oxohexanoate (B1234620) dehydrogenase suggests a mechanism for the oxidation of the aldehyde group in related molecules, and similar enzymes could act on the keto group of this compound. google.com In synthetic contexts, the reduction of the carbonyl group in related compounds like 6-aryl-4-oxohexanoic acids has been demonstrated, further supporting the chemical feasibility of this reaction in a biological setting. researchgate.netnih.gov The reduction of the ketone group typically yields a secondary alcohol, a reaction that can be achieved chemically using reagents like sodium borohydride (B1222165). vulcanchem.com While not a direct biological example, it illustrates the chemical potential of the ketone functional group present in this compound.

Biological Significance in Microorganisms and Eukaryotes

This compound and its structural isomers have been identified as metabolites in both microorganisms and eukaryotes, indicating their involvement in fundamental biological processes.

In microorganisms, 4-oxohexanoate has been identified as a metabolite produced by the bacterium Escherichia coli (strain K12, MG1655). nih.gov Its presence suggests a role in the central metabolism of this well-studied prokaryote. Furthermore, related compounds are involved in specific catabolic pathways. For example, in the bacterium Comamonas testosteroni, which can use steroids as a carbon source, the degradation of testosterone involves an intermediate, 4-hydroxy-2-oxohexanoic acid. nih.govresearchgate.net This intermediate is further broken down by an aldolase, TesG, into pyruvate and propionaldehyde, which is then converted to propionyl-CoA. nih.gov This highlights the role of oxohexanoic acid derivatives in the bacterial breakdown of complex organic molecules. Another isomer, 5-oxohexanoic acid, has been described as a bacterial xenobiotic metabolite, indicating a role in the processing of foreign compounds. ebi.ac.uk

In eukaryotes, this compound has been reported in the common bean, Phaseolus vulgaris. nih.gov The presence of related oxo fatty acids in eukaryotes suggests broader roles. For instance, 3-oxohexanoic acid is known to exist in all eukaryotes, from yeast to humans, where it is involved in the fatty acid biosynthesis pathway. hmdb.ca This implies that this compound could potentially serve as an intermediate in the synthesis or breakdown of fatty acids and other biomolecules in eukaryotes as well. ontosight.ai

Potential Implications for Metabolic Disorders and Therapeutic Strategies

The involvement of this compound and its derivatives in metabolic pathways suggests they may have implications for human health and disease, leading to investigations into their potential as biomarkers and therapeutic agents.

Understanding the metabolism of this compound could offer insights into managing metabolic disorders. ontosight.ai For example, related compounds like 6-oxohexanoic acid have been associated with conditions such as oxidative DNA damage. biosynth.com Furthermore, 5-methyl-4-oxohexanoic acid is considered a potential biomarker for metabolic diseases. ontosight.ai These connections suggest that abnormal levels of this compound or its metabolites could also be indicative of metabolic dysregulation.

There is also significant interest in using derivatives of this compound as therapeutic agents. A series of 6-aryl-4-oxohexanoic acids have been synthesized and tested for anti-inflammatory properties. researchgate.netnih.govbenthamdirect.comingentaconnect.com These compounds were evaluated as potential non-steroidal anti-inflammatory drugs (NSAIDs), with some showing significant in vivo activity in models of inflammation, comparable to existing drugs like fenbufen. researchgate.netnih.gov The mechanism of action is thought to involve the inhibition of enzymes in the arachidonic acid metabolism pathway. researchgate.netingentaconnect.com Additionally, the compound 5-amino-6-hydroxy-4-oxohexanoic acid is an intermediate in the biosynthesis of alaremycin (B1247696), an antibiotic, pointing towards potential applications in developing new antimicrobial drugs. oup.com

Derivatives and Analogs of 4 Oxohexanoic Acid: Synthesis and Research Applications

Synthesis of 4-Oxohexanoic Acid Derivatives and Analogs

Synthesis of 6-Aryl-4-oxohexanoic Acids

A notable method for synthesizing 6-aryl-4-oxohexanoic acids involves a condensation reaction between an appropriate aldehyde and levulinic acid. nih.govbenthamdirect.comingentaconnect.com This reaction is typically catalyzed by small amounts of piperidine (B6355638) and acetic acid in toluene (B28343), leading to the formation of 6-aryl-4-oxohex-5-enoic acids. nih.govbenthamdirect.comingentaconnect.com Subsequent reduction of the arylidene derivatives is achieved through hydrogenation at room temperature, utilizing a palladium on carbon (10% Pd/C) catalyst, to yield the target 6-aryl-4-oxohexanoic acids. nih.govbenthamdirect.comingentaconnect.com In some cases, a lactone derivative may form as a by-product. nih.govbenthamdirect.comingentaconnect.com

The synthesis can be summarized in the following steps:

Condensation: An appropriate aromatic aldehyde (Ia-f) is condensed with levulinic acid. nih.govingentaconnect.com This reaction is carried out in toluene with catalytic amounts of piperidine and acetic acid, and water is removed azeotropically using a Dean-Stark trap. ingentaconnect.com This step yields 6-aryl-4-oxohex-5-enoic acids (IIa-f). nih.govingentaconnect.com

Hydrogenation: The resulting arylidene derivatives (IIa-d) are then reduced. nih.govingentaconnect.com This is typically done using hydrogen gas at room temperature with 10% palladium on carbon as the catalyst. nih.govingentaconnect.com This step produces the final 6-aryl-4-oxohexanoic acids (IIIa-d). nih.govingentaconnect.com

| Reactants | Catalyst/Reagents | Product |

| Aldehyde (Ia-f), Levulinic acid | Piperidine, Acetic acid, Toluene | 6-Aryl-4-oxohex-5-enoic acids (IIa-f) |

| 6-Aryl-4-oxohex-5-enoic acids (IIa-d) | H₂, 10% Pd/C | 6-Aryl-4-oxohexanoic acids (IIIa-d) |

Synthesis of 2-Amino-4-oxohexanoic Acid Hydrochloride and Related Amino Acid Derivatives

The synthesis of 2-amino-4-oxohexanoic acid hydrochloride can be achieved through various routes. One common method involves the reaction of this compound with ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt. Another synthetic pathway starts from 5-aminolevulinic acid derivatives, which undergo esterification followed by hydrolysis and subsequent formation of the HCl salt. Optimization of reaction conditions, such as maintaining a pH between 6.5 and 7.5 and a temperature of 25–40°C, is crucial to minimize side reactions. The use of protecting groups, like tert-butoxycarbonyl (Boc), can help stabilize the reactive amine and ketone functionalities during the synthesis.

Related amino acid derivatives can also be synthesized. For instance, 2-aminohex-4-ynoic acid can be oxidized using potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid at 0°C to produce 2-amino-4-oxohexanoic acid with a reported yield of 78%.

Synthesis of 6-Cyano-4-oxohexanoic Acid

An enzymatic approach has been developed for the synthesis of 6-cyano-4-oxohexanoic acid (COHA). fkit.hr This method utilizes the enzyme MenD to catalyze the Stetter reaction, which involves the 1,4-addition of α-ketoglutaric acid (KGA) to acrylonitrile (B1666552) (ACN). fkit.hrresearchgate.net This biocatalytic process has been optimized for key metrics such as volume productivity, product concentration, and yield. fkit.hr

The reaction is typically carried out in a batch reactor with a phosphate (B84403) buffer at a pH of 8.0 and a temperature of 30°C. researchgate.net The initial reaction mixture contains equimolar concentrations of ACN and KGA, along with the cofactors thiamine (B1217682) diphosphate (B83284) (ThDP) and Mg²⁺. fkit.hrresearchgate.net The reaction is initiated by the addition of the MenD enzyme. fkit.hr Following the reaction, the product can be isolated by lowering the pH of the solution with hydrochloric acid and then extracting it with ethyl acetate (B1210297). fkit.hr

Synthesis of (S)-2,6-diamino-5-oxohexanoic acid

A multi-step synthesis method for (S)-2,6-diamino-5-oxohexanoic acid has been developed to enable larger-scale production. google.com The synthesis starts with L-2-aminoadipic acid and proceeds through several intermediates. google.comvulcanchem.com

The synthetic route is as follows:

L-2-aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate in a water and acetone (B3395972) mixture to generate a protected compound. google.com

This compound then reacts with paraformaldehyde in a toluene solution, catalyzed by p-toluenesulfonic acid. google.com

The resulting product is then reacted with di-tert-butyl dicarbonate, pyridine, and ammonium (B1175870) carbonate in an ethyl acetate solution at room temperature. google.com

Finally, the target compound, (S)-2,6-diamino-5-oxohexanoic acid, is produced by reacting the previous intermediate with lithium hydroxide (B78521) in a mixed solution of ethanol (B145695) and water. google.com

This method was developed to overcome the limitations of previous synthetic routes, which were not suitable for large-scale production due to the need for chromatographic purification of intermediates and final products. google.com

Research Applications of this compound Derivatives

Role as Building Blocks in Complex Organic Molecule Synthesis

Derivatives of this compound are valuable building blocks in the synthesis of more complex organic molecules due to their versatile chemical structures. cymitquimica.comcymitquimica.com

2-Amino-4-oxohexanoic acid hydrochloride, with its hexanoic acid backbone, an amino group at the second position, and a ketone at the fourth position, is a versatile intermediate. This structure allows it to participate in a variety of chemical reactions, leading to the creation of diverse derivatives that are important in pharmaceutical research.

Similarly, (S)-2,6-diamino-5-oxohexanoic acid has emerged as a crucial intermediate in the synthesis of α-aminoadipic acid peptides. google.com These peptides are of interest to pharmacologists due to their structural similarity to glutamic acid peptides and their potential pharmaceutical and biological activities. google.com The synthesis of cephalosporin (B10832234) antibiotics is one area where this compound serves as a precursor. vulcanchem.com

Applications in Pharmaceutical Research and Development

Derivatives of this compound are actively investigated in pharmaceutical research for their potential therapeutic properties. Their structural framework allows for modifications that can lead to compounds with specific biological activities.

One area of focus is the development of anti-inflammatory agents. A series of 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their effects on eicosanoid biosynthesis, a key pathway in inflammation. researchgate.netnih.gov The synthesis involves the condensation of levulinic acid (a close analog of this compound) with various aromatic aldehydes, followed by reduction to yield the target compounds. researchgate.netbenthamdirect.com These derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbenthamdirect.com

Another significant derivative, 2-amino-4-oxohexanoic acid, has shown promise in several areas of drug development. Its structure makes it a valuable building block for more complex molecules. Preliminary research has explored the anticancer and neuroprotective potential of its analogs. For instance, certain derivatives have demonstrated antiproliferative effects in cancer cell lines, such as breast cancer (MCF-7), by inducing apoptosis. In the context of neuroprotection, studies suggest that 2-amino-4-oxohexanoic acid may modulate glutamate (B1630785) levels, offering a potential therapeutic avenue for neurodegenerative diseases characterized by excitotoxicity. Furthermore, derivatives of methyl 4-oxohexanoate have been investigated for their utility in targeted antitumor drug delivery systems.

Table 1: Selected Research Findings on this compound Derivatives in Pharmaceutical R&D

| Derivative/Analog | Research Application | Finding/Potential | Cell Line/Model |

|---|---|---|---|

| 6-Aryl-4-oxohexanoic acids | Anti-inflammatory | Inhibition of eicosanoid biosynthesis. researchgate.netnih.gov | Human whole blood assay; in vivo rat paw edema. benthamdirect.com |

| 2-Amino-4-oxohexanoic acid | Anticancer | Induces apoptosis and inhibits cell growth. | Breast cancer cells (MCF-7). |

| 2-Amino-4-oxohexanoic acid | Neuroprotection | Reduces glutamate-induced neuronal death. | Cultured neurons. |

| Methyl 4-oxohexanoate | Antitumor Drug Delivery | Serves as a component in pH-triggered drug release systems. | Tumor environments. |

Potential in Drug Development, particularly Peptide-based Therapeutics

The unique structure of this compound derivatives, particularly those containing an amino group, makes them valuable in the field of peptide-based drug development. Peptides are crucial signaling molecules in the body, but their therapeutic use can be limited by poor stability and bioavailability. Incorporating unnatural amino acids, such as derivatives of this compound, can address these limitations.

2-Amino-4-oxohexanoic acid is a key example, serving as a structural analog to naturally occurring amino acids. Its bifunctional nature—possessing both an amino group and a keto-acid backbone—allows it to be incorporated into peptide chains using standard synthesis techniques. This incorporation can enhance the pharmacological properties of the resulting peptidomimetics. Research has shown that peptides synthesized with this compound can exhibit improved stability and a greater binding affinity for their target receptors compared to their natural counterparts.

The broader class of keto-acids, including the closely related 4-oxopentanoic acid (levulinic acid), has been used to synthesize pseudo-peptides. researchgate.net These studies highlight the utility of the keto-acid moiety as a versatile scaffold in creating novel peptide structures. Furthermore, natural product research has identified marine cyclic peptides that incorporate similar α-keto-β-amide structures, such as 3-amino-4-methyl-2-oxohexanoic acid, underscoring the biological relevance of this chemical motif. mdpi.com The presence of the ketone group can also increase the bioavailability and efficacy of a drug. researchgate.net

Investigation in Material Science and Biotechnology for Ester and Polymer Production

Analogs and derivatives of this compound are gaining traction in material science and biotechnology as sustainable platform chemicals. Their origin from biomass makes them attractive for producing "green" solvents, esters, and polymers.

Levulinic acid (4-oxopentanoic acid), the most studied analog, is a key biomass-derived chemical. vulcanchem.com It can be catalytically hydrogenated to produce γ-valerolactone (GVL), a compound recognized as a potential green fuel and a sustainable solvent. wikipedia.org GVL has shown promise in fabricating polymeric membranes, offering an environmentally friendly alternative to traditional toxic solvents. wikipedia.org Furthermore, GVL can be used in a two-step process involving condensation with formaldehyde (B43269) to synthesize α-Methylene-γ-valerolactone, a monomer with reactive properties suitable for polymerization reactions. vulcanchem.com

Esters of these oxo-acids also have diverse applications. Ethyl levulinate, an ester of levulinic acid, is used as a biodegradable solvent in coatings and cleaning products and as a food additive and flavoring agent due to its fruity aroma. chemicalbook.com Similarly, ethyl ester derivatives of the related 4-acetyl-5-oxohexanoic acid are used to create fruity notes in fragrances. vulcanchem.com The esterification of this compound itself can produce valuable intermediates for organic synthesis.

In biotechnology, succinic acid, another analog, serves as a precursor for producing biodegradable polymers and the bulk chemical 1,4-butanediol (B3395766) (BDO), which is used extensively in the automotive and electronics industries. wikipedia.org The ability of these oxo-acid derivatives to be converted into various esters and polymers positions them as important components in the development of sustainable materials and chemicals. wikipedia.org

Advanced Analytical Methods for Research on 4 Oxohexanoic Acid

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopy is a cornerstone in the chemical analysis of 4-oxohexanoic acid, enabling researchers to determine its molecular structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound, providing precise information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment. The carboxylic acid proton (-COOH) is typically observed as a broad singlet far downfield, often above 10 ppm. pressbooks.pub The protons on the carbons adjacent to the carbonyl groups (at C-2, C-3, and C-5) are deshielded and appear as multiplets in the 2-3 ppm range. pressbooks.pub The terminal methyl group (-CH₃) protons at C-6 are the most shielded, appearing as a triplet around 1 ppm. pressbooks.pub

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms of the two carbonyl groups (carboxylic acid at C-1 and ketone at C-4) are the most deshielded, appearing significantly downfield. The carboxyl carbon (~170-180 ppm) and the ketone carbon (>200 ppm) are clearly distinguishable. The methylene (B1212753) carbons (-CH₂-) of the aliphatic chain appear in the range of 20-40 ppm, while the terminal methyl carbon (-CH₃) is the most upfield signal. nih.gov

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used for unambiguous assignment of ¹H and ¹³C signals. An HSQC spectrum correlates directly bonded proton and carbon atoms. For instance, in the related compound 2-oxohexanoic acid, HSQC analysis showed correlations between protons at 2.72 ppm and the carbon at 41.71 ppm, and between protons at 1.56 ppm and the carbon at 27.59 ppm. nih.gov HMBC would further reveal long-range (2-3 bond) correlations, confirming the connectivity of the entire carbon skeleton of this compound.

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for its sensitive quantification, especially when coupled with chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound is typically derivatized to increase its volatility before entering the gas chromatograph. The subsequent mass spectrum provides the molecular ion peak and a characteristic fragmentation pattern that serves as a chemical fingerprint. spectrabase.com While detailed fragmentation data for this compound is not widely published, analysis of similar oxo-carboxylic acids, such as 4-oxooctanoic acid, shows a characteristic fragment at a mass-to-charge ratio (m/z) of 73, which is typical for carboxylic acids. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific for analyzing this compound in complex mixtures. The compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). In negative ion mode, this compound forms a deprotonated molecule [M-H]⁻ at an m/z of 129. massbank.eumassbank.eu This precursor ion is then fragmented to produce a unique product ion spectrum (MS2). This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification. nih.gov Detailed MS2 spectral data for this compound has been recorded, showing distinct fragmentation patterns depending on the applied collision energy. massbank.eumassbank.eu

Table 1: LC-MS/MS Fragmentation Data for this compound [M-H]⁻ Data sourced from MassBank records MSBNK-Keio_Univ-KO001554 and MSBNK-Keio_Univ-KO001556. massbank.eumassbank.eu

| Precursor Ion (m/z) | Collision Energy (V) | Major Fragment Ions (m/z) | Relative Intensity |

| 129.0 | 20 | 85.3 | 999 |

| 111.1 | 264 | ||

| 83.0 | 115 | ||

| 129.0 | 40 | 57.0 | 999 |

| 54.9 | 785 | ||

| 83.1 | 690 | ||

| 81.1 | 547 |

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in this compound. epa.gov The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. The spectrum for the isomeric compound 5-oxohexanoic acid, which contains the same functional groups, provides a strong reference for the expected absorptions. nist.gov

Table 2: Characteristic Infrared Absorption Bands for this compound Based on data for the isomeric 5-oxohexanoic acid and general IR correlation charts. nist.gov

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1715 | C=O stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Ketone |

| ~2950 | C-H stretch | Alkane |

Mass Spectrometry (GC-MS, LC-MS/MS) for Identification and Quantitation

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are paramount for isolating this compound from complex sample matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids. researchgate.net For this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com In a method developed for the similar compound 4-oxopentanoic acid, separation was achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This type of method is robust, scalable, and can be used for both analytical quantification and preparative isolation of the compound. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 µm) to achieve faster analysis times, higher resolution, and greater sensitivity. tandfonline.com UPLC systems operate at higher pressures, which maintains separation efficiency despite the smaller particles. nih.gov The analysis of organic acids is a common application for UPLC, often coupled with mass spectrometry (UPLC-MS). lcms.czwaters.com A typical UPLC method for organic acids like this compound would use a C18 or a specialized mixed-mode column with a gradient elution of water and acetonitrile containing a small percentage of formic acid. lcms.czwaters.com This approach allows for the rapid and sensitive profiling of multiple organic acids in a single run, often in under 8 minutes. nih.govlcms.cz

High-Performance Liquid Chromatography (HPLC)

Advanced Computational and Predictive Tools for this compound Research

Computational chemistry and predictive modeling have become indispensable tools in the study of this compound and its derivatives, offering insights into molecular properties, reaction mechanisms, and biological interactions that complement experimental research. These in silico methods enable the efficient screening of compounds, prediction of properties, and rational design of experiments, accelerating the pace of discovery.

A variety of computational tools are leveraged to predict the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Databases such as the EPA's CompTox Chemicals Dashboard and others provide a wealth of predicted data. epa.gov These predictions are valuable for initial assessments of the compound's behavior in biological and environmental systems.

| Predicted Property | Value | Tool/Database |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 54.37 Ų | ChemScene chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 0.8303 | ChemScene chemscene.com |

| Hydrogen Bond Acceptors | 2 | ChemScene chemscene.com |

| Hydrogen Bond Donors | 1 | ChemScene chemscene.com |

| Rotatable Bonds | 4 | ChemScene chemscene.com |

Quantum chemistry methods, particularly Density Functional Theory (DFT), have been employed to investigate the fundamental aspects of reactions involving structures related to this compound. DFT calculations are used to study gas-phase ion fragmentation mechanisms of small oxocarboxylic acids, providing a deeper understanding of their mass spectrometric behavior. sigmaaldrich.com In studies of related compounds, DFT has been applied to analyze reaction pathways, such as the diastereoselective photocyclization of trans-decalin-substituted diketones, where it was suggested that the reaction is influenced by both substrate conformation and intramolecular hydrogen bonds. acs.org Furthermore, DFT has been used to predict activation barriers for reactions and to study the oxidative stability of analogous compounds. nrel.gov

Molecular docking and modeling techniques are used to explore the interactions between this compound derivatives and biological targets. For instance, docking experiments were performed to study how 6-([1,1′-biphenyl]-4-yl)-4-oxohexanoic acid binds within the active site of the CYP1A2 enzyme, revealing favorable binding energy and specific interactions with key amino acid residues. nih.gov Such in silico analyses help in hypothesizing the metabolic transformations of these compounds and guide the design of new molecules with desired biological activity. nih.govresearchgate.net This approach is part of a broader strategy that may include the development of quantitative structure–activity relationship (QSAR) models to correlate chemical structure with biological activity. nih.gov

In the context of bioprocess engineering, mathematical modeling is a key tool for optimizing the synthesis of this compound derivatives. Detailed kinetic models have been developed for the enzyme-catalyzed synthesis of 6-cyano-4-oxohexanoic acid. d-nb.infofkit.hr These experimentally validated models, which can account for factors like substrate inhibition and enzyme stability, are used to simulate reaction conditions in various reactor types (batch, fed-batch) to optimize process metrics like product yield, volume productivity, and biocatalyst productivity. d-nb.inforesearchgate.netfkit.hr This engineering approach allows for the systematic optimization of reaction conditions and informs economic analysis for potential industrial-scale production. fkit.hrfkit.hr

Mechanistic Studies and Enzymatic Interactions of 4 Oxohexanoic Acid

Mechanism of Action in Enzymatic Reactions

4-Oxohexanoic acid and its derivatives engage in several distinct enzymatic mechanisms, serving as key intermediates or products in biocatalytic transformations. A notable mechanism is the Stetter-like 1,4-addition reaction catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase). researchgate.netnih.govconicet.gov.ar In its physiological role, MenD catalyzes the decarboxylation of α-ketoglutarate and the subsequent addition of the succinyl-ThDP moiety to an acceptor. nih.govconicet.gov.ar However, the enzyme also facilitates non-physiological C-C bond formations. For instance, it catalyzes the 1,4-addition of α-ketoglutaric acid to acrylonitrile (B1666552), a reaction that proceeds via modified double substrate Michaelis-Menten kinetics to form 6-cyano-4-oxohexanoic acid. researchgate.netfkit.hrresearchgate.net This enzymatic Stetter reaction allows for the formation of substituted 4-oxo acids. researchgate.net

Another significant mechanism involves the condensation reaction catalyzed by AlmA, an enzyme homologous to 5-aminolevulinate synthase (ALAS). oup.comoup.com AlmA catalyzes the condensation of L-serine and succinyl-CoA to produce 5-amino-6-hydroxy-4-oxohexanoic acid, which is a key intermediate in the biosynthesis of the antibiotic alaremycin (B1247696). oup.comnih.govresearchgate.net This reaction is a critical first step in a pathway that builds upon the this compound backbone. nih.govacs.org Furthermore, derivatives of this compound can be formed when AlmA utilizes alternative substrates; for example, using L-alanine instead of L-serine leads to the synthesis of 5-amino-4-oxohexanoic acid. acs.org

The dual functionality of this compound, possessing both a ketone and a carboxylic acid group, also allows it to participate in oxidation and reduction reactions. ontosight.ai Enzymes such as alcohol and aldehyde dehydrogenases are key to these transformations, for example, in pathways converting 6-hydroxyhexanoic acid to 6-oxohexanoic acid and subsequently to adipic acid. google.comnih.gov

Substrate and Inhibitor Roles in Biochemical Processes

This compound and its structural analogues function as both substrates and inhibitors in various biochemical processes.

As a Substrate: The compound is a known metabolite in Escherichia coli and has been identified as a key intermediate in engineered biosynthetic pathways. nih.gov In biotechnology, it serves as a precursor in the microbial production of adipic acid, a valuable platform chemical used in the synthesis of nylon. google.comrsc.org Engineered strains of Pseudomonas taiwanensis can convert cyclohexanol (B46403) through a cascade of reactions that includes 6-oxohexanoic acid as an intermediate before its final oxidation to adipic acid. nih.govrsc.org

In secondary metabolism, derivatives of this compound are central to the biosynthesis of antibiotics. The enzyme AlmA produces 5-amino-6-hydroxy-4-oxohexanoic acid, which is then further processed by other enzymes in the alaremycin biosynthetic pathway. oup.comnih.gov The resulting antibiotic, alaremycin, structurally mimics 5-aminolevulinic acid and acts as an inhibitor of porphobilinogen (B132115) synthase. oup.comnih.gov

As an Inhibitor: While direct studies on this compound as an enzyme inhibitor are limited, its structural motifs are found in known inhibitory compounds. The amino derivative, 2-amino-4-oxohexanoic acid, has been shown to inhibit certain enzymes in metabolic pathways. The core keto-acid structure is crucial for these interactions. The mechanism of inhibition can involve the compound binding to an enzyme's active site, preventing the natural substrate from binding. cymitquimica.com

Investigation of Molecular Targets and Pathways

Research has identified specific enzymes and metabolic pathways that interact with or involve this compound and its derivatives.

Molecular Targets:

MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase): This ThDP-dependent enzyme from E. coli uses substrates to produce derivatives of this compound, such as 6-cyano-4-oxohexanoic acid, through a Stetter-like reaction. researchgate.netnih.govfkit.hr

AlmA: An ALAS-homologue from Streptomyces sp., AlmA is the initial enzyme in the alaremycin biosynthetic pathway. oup.comoup.com It catalyzes the condensation of an amino acid (L-serine or L-alanine) with succinyl-CoA to form a substituted this compound backbone. nih.govacs.org

Alcohol and Aldehyde Dehydrogenases: These enzymes are crucial in the bioconversion of cyclohexanol to adipic acid, where they catalyze the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid and its subsequent conversion to adipic acid. google.comnih.gov

Biochemical Pathways:

Fatty Acid Metabolism: As an oxo fatty acid, this compound is believed to be an intermediate in the metabolism of fatty acids and other biomolecules. ontosight.ainih.gov

Alaremycin Biosynthesis: A multi-step pathway in Streptomyces sp. utilizes 5-amino-6-hydroxy-4-oxohexanoic acid as a key intermediate to produce the antibiotic alaremycin. oup.comnih.govacs.org This pathway involves a series of enzymatic modifications including N-acetylation and dehydration. nih.gov

Engineered Adipic Acid Production: this compound (as 6-oxohexanoic acid) is a critical intermediate in engineered microbial pathways designed for the sustainable production of adipic acid from feedstocks like cyclohexanol. google.comnih.gov

Enantioselectivity in Enzymatic Transformations

Enzymatic reactions involving the chiral center that can be created from the ketone at the C4 position of this compound often exhibit high stereoselectivity. Enzymes like dehydrogenases and reductases can reduce the keto group to a hydroxyl group, creating either an (R)- or (S)-enantiomer with high specificity.

For example, studies on related α-keto acids demonstrate that different enzymes can yield opposite enantiomers. Wild-type lactate (B86563) dehydrogenases can be used to produce specific (S)- and (R)-2-hydroxy acids from a keto-acid precursor. This highlights the potential for enzymes to control the stereochemical outcome of the reduction of the ketone in this compound.

Furthermore, the ThDP-dependent reactions catalyzed by enzymes like MenD can also be influenced by stereochemistry. Research on the reaction of α-ketoglutarate has shown that rearrangement-decarboxylation of the initially formed α-hydroxy-β-keto acid can impact the regioselectivity and may be linked to reduced enantioselectivity in the final acyloin products. This indicates that the stereochemical purity of products derived from this compound precursors in such reactions is highly dependent on the enzyme and reaction conditions.

Future Directions and Research Gaps for 4 Oxohexanoic Acid

Untapped Potential in Pharmaceutical and Agrochemical Development

The structural features of 4-oxohexanoic acid suggest a promising, yet largely untapped, future in the development of new pharmaceuticals and agrochemicals. Research on analogous compounds provides a strong rationale for investigating its potential. For instance, its close relative, 4-oxopentanoic acid, is recognized as a valuable platform chemical and a building block for creating pharmaceuticals and agrochemicals. ontosight.aivaluates.com This established utility underscores the potential for this compound to serve a similar role.

Derivatives of related hexanoic acids have already shown significant biological activity, pointing to fertile ground for new discoveries.

Anti-inflammatory Agents: A series of 6-aryl-4-oxohexanoic acids have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govbenthamdirect.com

Antimicrobial and Anticancer Agents: Derivatives such as 2-amino-4-oxohexanoic acid and 6-(4-Fluorophenyl)-6-oxohexanoic acid have been investigated for potential anticancer, antimicrobial, and anti-inflammatory properties.

Agrochemicals: Other related compounds have demonstrated potential as agricultural growth regulators. smolecule.com

The research gap lies in the systematic derivatization of the this compound backbone and the subsequent screening of these new chemical entities for a wide range of bioactivities. Future work should focus on creating libraries of this compound derivatives to explore their therapeutic and agricultural applications.

Further Elucidation of Biological Roles and Metabolic Pathways

While it is hypothesized that this compound participates in metabolic pathways, potentially as an intermediate in fatty acid metabolism, its specific biological roles are not well understood and require further elucidation. ontosight.ai Research into its metabolism is ongoing and could offer valuable insights into the management of metabolic disorders. ontosight.ai

Studies on related keto acids provide a blueprint for future investigations:

Enzyme Interactions: Analogs like 2-amino-4-oxohexanoic acid are used as tools to probe enzyme mechanisms and metabolic pathways.

Lipid Metabolism: 4-Ethyl-2-oxohexanoic acid is known to participate in lipid metabolism and interact with enzymes involved in beta-oxidation.

Amino Acid Metabolism: 5-Methyl-4-oxohexanoic acid is involved in the metabolism of branched-chain amino acids (BCAAs) and is being explored as a potential biomarker for metabolic diseases. ontosight.ai

A significant research gap is the identification of the specific enzymes that interact with this compound and its precise position within metabolic networks. Advanced metabolomic and proteomic studies are needed to map its interactions and clarify its biological significance.

Exploration of Novel Synthetic Methodologies

Developing novel, efficient, and sustainable methods for synthesizing this compound and its derivatives is crucial for enabling further research and potential commercialization. Current synthetic routes for related compounds often rely on established chemical reactions, but there is considerable room for innovation.

Examples of existing synthesis strategies for related compounds include:

Condensation of levulinic acid with aldehydes to produce 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov

Oxidation of cyclohexanone (B45756) to yield precursors for methyl 4-oxohexanoate.

Enzymatic synthesis, such as the use of the MenD enzyme to create 6-cyano-4-oxohexanoic acid, which highlights a greener approach. researchgate.net

Biocatalysis using microorganisms has also been explored for producing 4-oxopentanoic acid from renewable biomass. ontosight.ai

Future research should prioritize the development of stereoselective synthetic methods to produce specific isomers of this compound derivatives, as different stereoisomers often exhibit distinct biological activities. Furthermore, exploring biocatalytic and chemo-enzymatic routes could lead to more environmentally friendly and cost-effective production.

Advanced Studies on Biological Activities and Therapeutic Applications

Preliminary research on derivatives of this compound has revealed promising biological activities, suggesting that the parent compound warrants more advanced investigation. ontosight.ai The therapeutic potential of this compound itself remains largely unexplored.

Key findings from related compounds that should motivate future studies include:

Anti-inflammatory Activity: Derivatives of 4-ethyl-2-oxohexanoic acid and various 6-aryl-4-oxohexanoic acids have shown significant anti-inflammatory effects. nih.gov

Neuroprotective and Anticancer Properties: Preliminary studies have indicated that derivatives of 2-amino-4-oxohexanoic acid may possess neuroprotective and anticancer properties. Structurally similar compounds have also shown the ability to induce apoptosis in cancer cells.

A critical next step is to conduct comprehensive in-vitro and in-vivo studies on this compound and its simple derivatives to screen for a broad spectrum of biological activities. This foundational work is necessary to identify promising lead compounds for development as new therapeutic agents for metabolic, inflammatory, or proliferative diseases. ontosight.ai

Bridging Research from Related Keto Acids (e.g., 4-Oxopentanoic acid, 3-Oxohexanoic acid)

The extensive body of research on structurally similar keto acids, such as 4-oxopentanoic acid and 3-oxohexanoic acid, provides a valuable framework for guiding future investigations into this compound. By "bridging" this existing knowledge, researchers can form educated hypotheses about the properties and potential applications of this compound.

Table 1: Research Highlights of Related Keto Acids

| Chemical Compound | Key Research Findings | Potential Applications | Reference(s) |

|---|---|---|---|

| 4-Oxopentanoic acid (Levulinic acid) | Serves as a key platform chemical derived from cellulose. ebi.ac.uk It is involved in regulating metabolic pathways and modulating enzyme activity. ontosight.ai | Biofuels, pharmaceuticals, agrochemicals, food and flavors, plasticizers. ontosight.aivaluates.com | ontosight.aiebi.ac.uk |

| 3-Oxohexanoic acid | Identified as an enzymatic metabolite and a building block for bacterial autoinducers. cymitquimica.com It is involved in the fatty acid biosynthesis pathway in eukaryotes, including humans. | Research chemical, potential biomarker for food consumption. cymitquimica.com | cymitquimica.com |

Insights from 4-oxopentanoic acid, a highly versatile and commercially significant molecule, suggest that this compound could also serve as a valuable precursor in chemical synthesis. valuates.comsolubilityofthings.com Similarly, the established role of 3-oxohexanoic acid in fundamental biological processes like fatty acid biosynthesis and bacterial communication suggests that this compound may have analogous, currently undiscovered, biological functions. cymitquimica.com Future research should leverage the analytical methods, synthetic strategies, and biological assays developed for these related keto acids to accelerate the exploration of this compound.

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14269 |

| 4-Oxopentanoic acid (Levulinic acid) | 11579 |

| 3-Oxohexanoic acid | 104571 |

| 2-Amino-4-oxohexanoic acid | 134633 |

| 4-Ethyl-2-oxohexanoic acid | 129665876 |

| 5-Methyl-4-oxohexanoic acid | 441476 |

| 2-Hydroxy-5-methyl-4-oxohexanoic acid | 442491 |

| 6-Aryl-4-oxohexanoic acids | Not available (class of compounds) |

| 6-(4-Fluorophenyl)-6-oxohexanoic acid | 904944 |

| 6-Cyano-4-oxohexanoic acid | Not available |

| Methyl 4-oxohexanoate | 83286 |

Q & A

Q. How can 4-oxohexanoic acid be synthesized, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A common synthesis route involves the hydrolysis of γ-hexalactone using 0.5 M NaOH in ethanol (1:1 ratio) under reflux conditions. Critical parameters include reaction time (overnight hydrolysis) and solvent removal under reduced pressure to isolate the product . An alternative method is the cyclization of this compound esters using acid catalysts, which requires precise temperature control to avoid side reactions like decarboxylation . Yield optimization can be achieved through iterative adjustments of catalyst concentration (e.g., AlCl₃ for cyclization) and purification via recrystallization or column chromatography.

Q. What spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. In CDCl₃, ¹H NMR reveals characteristic peaks for the ketone (δ ~2.4–2.6 ppm, triplet) and carboxylic acid protons (broad peak at δ ~10–12 ppm). ¹³C NMR confirms the carbonyl groups (ketone at δ ~208 ppm; carboxylic acid at δ ~175 ppm). Purity can be assessed via HPLC (≥90% by area normalization) or by monitoring the absence of ester/lactone peaks in NMR .

Q. How does the 4-oxo group influence the acidity of hexanoic acid, and what experimental approaches quantify this effect?

- Methodological Answer : The electron-withdrawing 4-oxo group increases acidity by stabilizing the conjugate base via resonance. The pKa can be determined potentiometrically using titration with standardized NaOH in aqueous or mixed solvents (e.g., water/ethanol). Comparative studies with unsubstituted hexanoic acid (pKa ~4.8) show a measurable decrease (e.g., pKa ~3.9–4.2 for this compound) .

Advanced Research Questions

Q. What are the common side reactions during this compound synthesis, and how can they be mitigated?

- Methodological Answer : Side reactions include lactone reformation (due to incomplete hydrolysis) and decarboxylation under high temperatures. Mitigation strategies:

Q. How can NMR data discrepancies for this compound in different solvents be resolved?

- Methodological Answer : Solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) arise from hydrogen bonding with the carboxylic acid. To resolve discrepancies:

- Use deuterated solvents consistently across experiments.

- Assign peaks using 2D NMR (COSY, HSQC) to confirm connectivity.

- Compare with literature data in matching solvents .

Q. What strategies enable the incorporation of this compound into cyclization reactions to form diketones?

- Methodological Answer : this compound undergoes acid-catalyzed cyclization to form 2-methyl-1,3-cyclopentanedione. Key steps:

- Use concentrated H₂SO₄ or AlCl₃ as catalysts at 80–100°C.

- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane).

- Purify the diketone via vacuum sublimation to remove polymeric byproducts .

Q. How can this compound derivatives be tracked in metabolic studies to avoid artifacts?

- Methodological Answer : Derivatives like 3-oxo-2-ethylhexanoic acid are prone to decarboxylation during analysis. To prevent artifacts:

Q. How should clustered data from catalytic activity studies involving this compound be analyzed?

- Methodological Answer :

For repeated measures (e.g., enzyme kinetics), apply mixed-effects models to account for nested data. Use tools like R’s

lme4package or Python’sstatsmodelsto model fixed (e.g., substrate concentration) and random (e.g., batch variability) effects. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Methodological Notes

- Data Contradictions : Address conflicting NMR results by cross-validating with IR (ketone stretch ~1715 cm⁻¹) and mass spectrometry (molecular ion at m/z 130) .

- Advanced Synthesis : For large-scale production, optimize microwave-assisted hydrolysis to reduce reaction time by 40% compared to conventional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。